Amoxicillin

概要

説明

アモキシシリン三水和物は、β-ラクタム系抗生物質に属する半合成抗生物質です。ペニシリンの誘導体であり、感受性微生物が原因となる細菌感染症の治療に広く用いられています。アモキシシリン三水和物は、グラム陽性菌とグラム陰性菌の両方にわたる幅広い殺菌活性を有することで知られています。 これは、呼吸器感染症、尿路感染症、皮膚感染症、胃腸感染症などの感染症の治療に一般的に用いられています .

準備方法

合成経路および反応条件

アモキシシリン三水和物は、ペニシリンGを原料とする多段階プロセスによって合成されます。合成における主なステップには、ペニシリンGを6-アミノペニシラン酸(6-APA)に変換することが含まれ、その後、6-APAをp-ヒドロキシフェニルグリシンでアシル化してアモキシシリンを生成します。 最終的なステップでは、アモキシシリンを三水和物として結晶化します .

工業生産方法

工業生産では、アモキシシリン三水和物は、通常、中間体の単離と精製を必要としないインサイチュプロセスによって製造されます。このプロセスには、サトウキビジュースを原料として、ペニシリンGをアモキシシリン三水和物に直接変換することが含まれます。 このプロセスは、別々の合成および精製ステップを必要としないため、コスト効率が高く、環境に優しいプロセスです .

化学反応の分析

反応の種類

アモキシシリン三水和物は、以下を含むさまざまな化学反応を起こします。

加水分解: アモキシシリンは酸性または塩基性条件下で加水分解され、β-ラクタム環が分解されます。

酸化: アモキシシリンは、特に強力な酸化剤の存在下で酸化反応を起こす可能性があります。

一般的な試薬および条件

加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。

酸化: 過酸化水素や過マンガン酸カリウムなどの強力な酸化剤。

生成される主要な生成物

加水分解: 加水分解の主要な生成物は、ペニシロイック酸とペニロイル酸です。

酸化: 酸化は、さまざまな酸化されたアモキシシリン誘導体の生成につながる可能性があります。

科学研究への応用

アモキシシリン三水和物は、以下を含む幅広い科学研究への応用があります。

化学: β-ラクタム系抗生物質とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: 細菌の耐性メカニズムと新しい抗生物質の開発に関する研究に使用されています。

医学: さまざまな細菌感染症の治療における有効性と安全性を調べるために、臨床研究で広く使用されています。

科学的研究の応用

Indications

Amoxicillin is indicated for the treatment of infections caused by susceptible strains of bacteria. The following are key applications:

- Ear, Nose, and Throat Infections : Effective for treating otitis media, tonsillitis, and pharyngitis.

- Respiratory Tract Infections : Used in cases of community-acquired pneumonia and acute bacterial sinusitis.

- Urinary Tract Infections : Treats infections caused by susceptible strains of Escherichia coli and other gram-negative bacteria.

- Helicobacter pylori Eradication : Utilized in combination therapy to eradicate H. pylori in peptic ulcer disease.

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus (non-penicillinase producing) and Streptococcus species .

Spectrum of Activity

This compound exhibits a broad spectrum of activity:

| Bacterial Type | Examples |

|---|---|

| Gram-positive Bacteria | Streptococcus pneumoniae, Listeria monocytogenes, Enterococcus spp. |

| Gram-negative Bacteria | Haemophilus influenzae, E. coli (select strains), Salmonella spp. |

| Anaerobic Bacteria | Actinomyces spp., Clostridium spp. |

This broad activity profile makes this compound a first-line treatment option for many bacterial infections .

Case Studies and Research Findings

-

Impact on Antibiotic Resistance :

A study evaluated the effect of this compound on resistance selection in patients with community-acquired lower respiratory tract infections (CA-LRTI). Results indicated that exposure to this compound influenced the oropharyngeal flora's resistance patterns, highlighting the need for careful antibiotic stewardship to mitigate resistance development . -

Efficacy in Pediatric Populations :

Clinical trials have demonstrated that this compound is effective in treating acute otitis media (AOM) in children. A comparative study showed that this compound was as effective as penicillin VK but offered better compliance due to its dosing schedule . -

Quality Assessment :

Research conducted on the quality of this compound formulations in several Arab countries revealed significant variations in quality among locally produced and imported products. This underscores the importance of ensuring high-quality formulations to maintain therapeutic efficacy .

作用機序

アモキシシリン三水和物は、細菌細胞壁の合成を阻害することによって抗菌効果を発揮します。それは細菌細胞膜上のペニシリン結合タンパク質(PBP)に結合します。ペニシリン結合タンパク質(PBP)は、ペプチドグリカン鎖の架橋に不可欠です。この阻害は、細菌細胞壁の形成を阻害し、細胞の溶解と死につながります。 アモキシシリンの主要な分子標的はPBPであり、関与する経路には、トランスペプチダーゼ反応とグリコシル化反応の阻害が含まれます .

類似の化合物との比較

類似の化合物

アンピシリン: 構造と活性スペクトルが類似した別のβ-ラクタム系抗生物質。

ペニシリンG: アモキシシリンが誘導された親化合物。

クロキサシリン: 作用機序は類似しているが、耐性特性が異なるβ-ラクタム系抗生物質

アモキシシリン三水和物の独自性

アモキシシリン三水和物は、他のβ-ラクタム系抗生物質と比較して、経口摂取した場合に吸収率が高いという点でユニークです。これは、血液と尿中の濃度が高くなり、感染症の治療に効果的になります。 さらに、アモキシシリンはペニシリンGよりも幅広い活性スペクトルを有し、特定のグラム陰性菌に対してより効果的です .

類似化合物との比較

Similar Compounds

Ampicillin: Another β-lactam antibiotic with a similar structure and spectrum of activity.

Penicillin G: The parent compound from which amoxycillin is derived.

Cloxacillin: A β-lactam antibiotic with a similar mechanism of action but different resistance properties

Uniqueness of Amoxycillin Trihydrate

Amoxycillin trihydrate is unique in its ability to be better absorbed when taken orally compared to other β-lactam antibiotics. This results in higher concentrations in the blood and urine, making it more effective in treating infections. Additionally, amoxycillin has a broader spectrum of activity compared to penicillin G and is more effective against certain gram-negative bacteria .

生物活性

Amoxicillin is a widely used semisynthetic penicillin antibiotic, primarily effective against a variety of gram-positive and some gram-negative bacteria. Understanding its biological activity is crucial for optimizing its use in clinical settings. This article provides an in-depth analysis of this compound's pharmacodynamics, mechanisms of action, effectiveness against various pathogens, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The specific mechanisms include:

- Competitive Inhibition : this compound competes with D-alanine for binding sites on PBPs, disrupting their function .

- Autolytic Enzyme Activation : The inhibition of PBPs triggers autolytic enzymes that further compromise the bacterial cell wall integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Bioavailability : Approximately 60% when administered orally.

- Peak Plasma Concentration (Cmax) : Achieved within 1 to 2 hours post-administration; for example, a 250 mg dose results in a Cmax of about 3.93 mg/L .

- Half-Life : Approximately 61.3 minutes, facilitating frequent dosing schedules .

- Excretion : About 70-78% of the drug is eliminated via urine within six hours after administration .

Antibacterial Spectrum

This compound is effective against a range of pathogens:

This compound's efficacy is enhanced when combined with clavulanic acid, which inhibits beta-lactamase enzymes produced by resistant strains, allowing this compound to exert its effects on otherwise resistant bacteria .

Case Studies and Clinical Applications

-

Periodontal Disease and Glycemic Control :

A systematic review analyzed the impact of periodontal treatment including this compound on glycemic control in diabetic patients. Results indicated a modest reduction in HbA1c levels (0.29%) at three months but no sustained effect beyond that period . This highlights this compound's role in managing secondary infections that may exacerbate diabetic conditions. -

Combination Therapy for Resistant Infections :

Research demonstrated the synergistic effect of this compound combined with clavulanic acid against ampicillin-resistant strains of Staphylococcus aureus and Escherichia coli. This combination was particularly effective in inhibiting beta-lactamase activity, showcasing its clinical relevance in treating resistant infections . -

In Vitro Studies :

In vitro studies have confirmed that this compound maintains similar antibacterial activity to ampicillin against gram-positive cocci while being more effective against certain gram-negative organisms like Salmonella species . These findings support its broad-spectrum application in empirical therapy.

Adverse Effects

While generally well-tolerated, this compound can cause side effects including:

- Gastrointestinal disturbances (nausea, diarrhea)

- Allergic reactions (rash, anaphylaxis)

- Alterations in liver enzyme levels

Monitoring for these adverse effects is essential during treatment .

特性

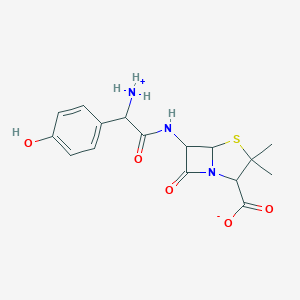

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34642-77-8 (mono-hydrochloride salt), 61336-70-7 (trihydrate) | |

| Record name | Amoxicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3037044 | |

| Record name | Amoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], Solid | |

| Record name | Amoxicillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4), Soluble in water, 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol, 9.58e-01 g/L | |

| Record name | SID855939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria. | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

26787-78-0 | |

| Record name | Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26787-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXICILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EM05410Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 °C | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amoxicillin exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the inner bacterial membrane. [, , ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, leading to bacterial cell wall weakening and eventual lysis.

Q2: Does the presence of clavulanic acid influence the activity of this compound?

A2: Yes, clavulanic acid acts as a β-lactamase inhibitor, protecting this compound from degradation by bacterial enzymes. [, , , , ] This combination enhances this compound's efficacy against bacteria that produce β-lactamases, expanding its spectrum of activity.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19N3O5S, and its molecular weight is 365.4 g/mol.

Q4: Are there spectroscopic techniques used to characterize this compound?

A4: Yes, researchers have employed Resonance Rayleigh Scattering (RRS) spectroscopy to study the interaction of this compound with Rhodamine B. [] This technique provides insights into the binding affinity and complex formation between these molecules.

Q5: How stable is this compound in different environments?

A5: this compound's stability can be affected by various factors, including temperature, pH, and exposure to light. [, , ] Researchers have investigated its degradation in elastomeric pumps, finding that refrigeration and limiting exposure time are crucial for maintaining stability. []

Q6: Are there strategies to enhance this compound's stability in formulations?

A6: Yes, studies have explored using β-cyclodextrin to form inclusion complexes with this compound, leading to improved solubility and dissolution rates. [] This approach could potentially enhance the bioavailability and stability of this compound formulations.

Q7: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion. [] Approximately 60% of this compound is excreted unchanged in the urine within 12 hours after intravenous administration. []

Q8: What are the common in vitro methods used to assess this compound's activity?

A9: Researchers frequently utilize Minimum Inhibitory Concentration (MIC) and time-kill assays to determine the susceptibility of various bacterial species to this compound. [, , ] These methods provide valuable information for optimizing treatment strategies.

Q9: What animal models have been used to study this compound?

A10: Researchers have employed rat models to investigate the hepato-renal adverse effects of this compound. [] Additionally, pig models have been valuable for studying the impact of diarrhea on this compound pharmacokinetics. []

Q10: What are the major mechanisms of bacterial resistance to this compound?

A11: The primary mechanism of this compound resistance is the production of β-lactamases by bacteria. [, , , , ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

Q11: Does this compound use contribute to the development of resistance to other antibiotics?

A12: The use of this compound, like other antibiotics, can contribute to the selection and spread of resistant bacteria. [] It is crucial to promote responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。